molecular formula C16H12N6 B8196550 4,4'-Bipyridine, 2,6-di-1H-pyrazol-1-yl-

4,4'-Bipyridine, 2,6-di-1H-pyrazol-1-yl-

Cat. No.: B8196550
M. Wt: 288.31 g/mol
InChI Key: ZIXBYPISFDQVRF-UHFFFAOYSA-N
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Description

4,4’-Bipyridine, 2,6-di-1H-pyrazol-1-yl- is an organic compound with the molecular formula C16H12N6. It is a derivative of bipyridine, where two pyrazolyl groups are attached to the 2 and 6 positions of the bipyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bipyridine, 2,6-di-1H-pyrazol-1-yl- typically involves the reaction of 4,4’-bipyridine with pyrazole derivatives under specific conditions. One common method is the Buchwald–Hartwig amination, where chlorides of bipyridine are reacted with aminopyrazoles in the presence of palladium catalysts, such as Pd2(dba)3, xantphos, and Cs2CO3 .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4,4’-Bipyridine, 2,6-di-1H-pyrazol-1-yl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized bipyridine derivatives, while reduction can yield silylated compounds .

Scientific Research Applications

4,4’-Bipyridine, 2,6-di-1H-pyrazol-1-yl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-Bipyridine, 2,6-di-1H-pyrazol-1-yl- involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, influencing their activity. For example, in catalysis, the compound can facilitate electron transfer processes, enhancing the efficiency of catalytic reactions .

Properties

IUPAC Name

2,6-di(pyrazol-1-yl)-4-pyridin-4-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6/c1-5-18-21(9-1)15-11-14(13-3-7-17-8-4-13)12-16(20-15)22-10-2-6-19-22/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXBYPISFDQVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC(=CC(=N2)N3C=CC=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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